Allyl octadecyl oxalate

Description

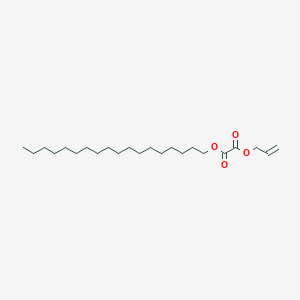

Structure

2D Structure

Properties

Molecular Formula |

C23H42O4 |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

1-O-octadecyl 2-O-prop-2-enyl oxalate |

InChI |

InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23(25)22(24)26-20-4-2/h4H,2-3,5-21H2,1H3 |

InChI Key |

JUETYCJINGVUAJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Allyl Octadecyl Oxalate and Analogous Oxalate Esters

The synthesis of unsymmetrical oxalate (B1200264) esters like allyl octadecyl oxalate, which contain two different alcohol moieties, requires controlled strategies to avoid the formation of undesired symmetric diesters (diallyl oxalate and dioctadecyl oxalate).

The most direct pathway to synthesize this compound is through the esterification of oxalic acid or its derivatives with allyl alcohol and octadecanol (stearyl alcohol). vulcanchem.comnih.gov This can be approached in several ways:

Sequential Esterification: This method involves two distinct steps. First, a mono-ester of oxalic acid is created with either allyl alcohol or octadecanol. rsc.org This intermediate, an oxalate half-ester, is then reacted with the second alcohol to form the final unsymmetrical diester. rsc.orgnii.ac.jp This sequential process offers greater control over the final product. A common variation involves the selective monohydrolysis of a symmetrical diester (like dioctyl oxalate) to its potassium salt, which is then reacted with oxalyl chloride and the second alcohol. soton.ac.uk

One-Pot Synthesis: In this approach, oxalic acid is reacted with both allyl alcohol and octadecanol simultaneously in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. vulcanchem.comsoton.ac.uk While more streamlined, this method can result in a mixture of the desired this compound along with the symmetrical diesters diallyl oxalate and dioctadecyl oxalate, necessitating careful purification. vulcanchem.comsoton.ac.uk

Use of Oxalyl Chloride: Reacting oxalyl chloride directly with a mixture of the two alcohols can lead to product mixtures and be difficult to control. soton.ac.uk A more controlled approach is to first react oxalyl chloride with one alcohol to form the acid chloride derivative, which is then reacted with the second alcohol. nii.ac.jp

Transesterification: Another potential route is the transesterification of a readily available dialkyl oxalate, such as diethyl oxalate, with allyl alcohol and octadecanol. vulcanchem.com

The synthesis of analogous unsymmetrical oxalate esters often relies on the generation of oxalate half-ester intermediates. rsc.orgnii.ac.jp These half-esters are valuable building blocks as they possess two functional groups with distinct reactivities. nii.ac.jp Methods for their preparation include the partial hydrolysis or saponification of symmetrical dialkyl oxalates, though yields can be modest. rsc.orgnii.ac.jp

| Synthetic Method | Key Reactants | General Conditions | Primary Outcome | Ref. |

| Sequential Esterification | Oxalic acid, Alcohol 1, Alcohol 2 | Step 1: Formation of mono-ester. Step 2: Esterification with second alcohol. | High yield of unsymmetrical ester. | rsc.orgnii.ac.jp |

| One-Pot Esterification | Oxalic acid, Alcohol 1, Alcohol 2 | Acid catalyst (e.g., H₂SO₄), Reflux | Mixture of symmetrical and unsymmetrical esters. | vulcanchem.comsoton.ac.uk |

| Oxalyl Chloride Route | Oxalyl chloride, Alcohol 1, Alcohol 2 | Stepwise addition of alcohols, often with a base. | Controlled formation of unsymmetrical ester. | nii.ac.jpsoton.ac.uk |

| Partial Hydrolysis | Symmetrical dialkyl oxalate, Base (e.g., NaOH, KHCO₃) | Aqueous media, controlled temperature (0–5 °C). | Oxalate half-ester (monoalkyl oxalate). | rsc.orgsoton.ac.uk |

| Transesterification | Dialkyl oxalate (e.g., diethyl oxalate), Alcohols | Catalyst may be required. | Exchange of alkyl groups to form new esters. | vulcanchem.com |

Post Synthetic Functionalization and Derivatization of Allyl Octadecyl Oxalate

The structure of allyl octadecyl oxalate (B1200264) offers two primary sites for post-synthetic modification: the carbon-carbon double bond of the allyl group and the central oxalate diester core. vulcanchem.com

The allyl group (CH₂=CH-CH₂-) is a versatile handle for a variety of chemical transformations. vulcanchem.com Its presence allows for the introduction of diverse functionalities through reactions targeting the double bond. nih.gov A particularly effective method is the thiol-ene reaction, a "click chemistry" process where a thiol-containing molecule is added across the double bond. nih.govacs.org This reaction can be initiated by heat or UV light and is compatible with a wide range of functional groups, enabling the attachment of various moieties to the ester. acs.org Other potential reactions for functionalizing the allyl group include epoxidation and bromination. nih.gov

The oxalate ester core also presents opportunities for derivatization. The ester linkages are susceptible to hydrolysis under either acidic or basic conditions, which would break the molecule into oxalic acid, allyl alcohol, and octadecanol. vulcanchem.com More advanced applications utilize oxalate esters as radical precursors in photoredox-mediated reactions. rsc.org Under these conditions, the oxalate can be activated to undergo C–O bond cleavage, eliminating carbon dioxide and generating a carbon-centered radical, which can then participate in further reactions like allylation. rsc.orgrsc.org This approach transforms the oxalate from a simple linker into a reactive, traceless activating group. rsc.org Derivatization is also a key step in the analytical quantification of oxalates, often converting them into more volatile or detectable forms (e.g., isopropyl or trimethylsilyl (B98337) esters) for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comacs.org

| Reaction Type | Reactive Site | Typical Reagents | Resulting Functionalization/Derivatization | Ref. |

| Thiol-Ene Reaction | Allyl Group (C=C) | Various thiols (R-SH), Photo/Thermal Initiator (e.g., AIBN, DMPA) | Addition of a thioether linkage, attaching the "R" group from the thiol. | nih.govacs.org |

| Hydrolysis | Oxalate Ester | Acid (H⁺) or Base (OH⁻), Water | Cleavage of ester bonds to form oxalic acid and the respective alcohols. | vulcanchem.com |

| Radical Precursor | Oxalate Ester | Photocatalyst, Light | C–O bond cleavage to generate an alkyl radical for subsequent reactions. | rsc.orgrsc.org |

| Analytical Derivatization | Oxalate Ester | Derivatizing agents (e.g., MTBSTFA, Isopropanol-HCl) | Conversion to a more volatile/detectable ester for GC-MS analysis. | mdpi.comacs.org |

Advanced Spectroscopic and Structural Elucidation of Allyl Octadecyl Oxalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For allyl octadecyl oxalate (B1200264), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

Based on established chemical shift values for similar functional groups, a predicted ¹H and ¹³C NMR data set for allyl octadecyl oxalate in a standard solvent like CDCl₃ is presented below. netlify.appchemicalbook.com

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| 5.95 | ddt | 1H | -CH=CH₂ | J_trans = 17.2 Hz, J_cis = 10.5 Hz, J_allyl = 5.5 Hz |

| 5.38 | dq | 1H | -CH=CH ₂(trans) | J_trans = 17.2 Hz, J_gem = 1.5 Hz |

| 5.29 | dq | 1H | -CH=CH ₂(cis) | J_cis = 10.5 Hz, J_gem = 1.5 Hz |

| 4.75 | dt | 2H | -O-CH₂ -CH=CH₂ | J_allyl = 5.5 Hz, J_vic = 1.5 Hz |

| 4.25 | t | 2H | -O-CH₂ -(CH₂)₁₆CH₃ | J = 6.7 Hz |

| 1.70 | p | 2H | -O-CH₂-CH₂ -(CH₂)₁₅CH₃ | J = 6.7 Hz |

| 1.25 | br s | 30H | -(CH₂)₁₅- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 158.0 | C =O (ester, connected to octadecyl) |

| 157.5 | C =O (ester, connected to allyl) |

| 131.0 | -C H=CH₂ |

| 120.0 | -CH=C H₂ |

| 69.0 | -O-C H₂-(CH₂)₁₆CH₃ |

| 67.0 | -O-C H₂-CH=CH₂ |

| 31.9 | -C H₂-CH₂-CH₃ (C-16) |

| 29.7-29.1 | -(C H₂)₁₃- (C-4 to C-15) |

| 28.5 | -O-CH₂-C H₂-(CH₂)₁₅CH₃ (C-3) |

| 25.8 | -O-CH₂-CH₂-C H₂-(CH₂)₁₄CH₃ (C-2) |

| 22.7 | -C H₂-CH₃ (C-17) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the olefinic proton (-CH=) at ~5.95 ppm and the terminal vinyl protons (=CH₂) at ~5.38 and ~5.29 ppm, as well as with the allylic methylene (B1212753) protons (-O-CH₂-) at ~4.75 ppm. Similarly, couplings would be evident along the octadecyl chain, for instance, between the terminal methyl protons (~0.88 ppm) and the adjacent methylene group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.25 ppm would show a cross-peak with the carbon signal at ~69.0 ppm, confirming the -O-CH₂- assignment of the octadecyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations, which pieces together the entire molecular puzzle. Crucially, it would show a correlation from the allylic methylene protons (-O-CH₂- at ~4.75 ppm) to the adjacent ester carbonyl carbon (~157.5 ppm). Likewise, a correlation would be seen from the methylene protons of the octadecyl group (-O-CH₂- at ~4.25 ppm) to the other ester carbonyl carbon (~158.0 ppm). These two correlations unambiguously confirm the structure as this compound, rather than any isomeric arrangement.

Conformational Analysis using Variable Temperature NMR and NOESY Experiments

Due to the presence of multiple single bonds, this compound is a highly flexible molecule. nih.gov Its conformational preferences can be investigated using advanced NMR methods.

Variable Temperature (VT) NMR: The presence of multiple low-energy rotational isomers (rotamers) can lead to broadened peaks in the NMR spectrum at room temperature. By recording spectra at different temperatures, one might observe the coalescence of certain signals as the rate of interconversion between conformers changes. Lowering the temperature could "freeze out" individual conformers, leading to the appearance of new, distinct sets of peaks for each populated rotamer.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. In a folded conformation, NOESY could reveal cross-peaks between protons of the allyl group and protons on the octadecyl chain. The absence of such cross-peaks would suggest a more extended conformation in the solvent used. Given the flexibility, it is likely that multiple conformations exist in equilibrium, and any observed NOEs would represent a population-weighted average.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Rearrangements

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation. For this compound (Molecular Weight: 382.6 g/mol ), Electron Ionization (EI) would be a common method. nih.gov

Elucidation of Characteristic Cleavage Mechanisms under Ionization Conditions

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 382) would be formed, which then undergoes a series of characteristic fragmentations. The primary cleavage sites are the bonds adjacent to the carbonyl groups and the allylic bond.

Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 341 | [M - C₃H₅]⁺ | Loss of the allyl radical |

| 253 | [M - C₁₈H₃₅O]⁺ | Loss of the octadecyloxy radical |

| 129 | [C₈H₁₇-O-CO-CO]⁺ | Cleavage of the allyl ester bond |

| 99 | [CH₂=CH-CH₂-O-CO-CO]⁺ | Cleavage of the octadecyl ester bond |

| 88 | [CO-O-C₁₈H₃₅]⁺ | Rearrangement and cleavage |

| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |

The fragmentation would likely be dominated by several key pathways:

Loss of the Allyl Group: Cleavage of the C-O bond of the allyl ester can result in the loss of an allyl radical (•C₃H₅) to give a fragment at m/z 341, or loss of an allyloxy radical (•OC₃H₅) to yield an ion at m/z 325. The formation of a stable allyl cation at m/z 41 is also highly probable.

Cleavage of the Octadecyl Chain: The long alkyl chain can fragment at any C-C bond, leading to a series of peaks separated by 14 mass units (CH₂). A prominent cleavage is the loss of the entire octadecyl chain.

α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. This can lead to the formation of acylium ions, such as [O=C-O-C₁₈H₃₇]⁺.

McLafferty Rearrangement: Although less direct for this structure, rearrangements involving the transfer of a hydrogen atom from the alkyl chain to a carbonyl oxygen, followed by cleavage, can occur, leading to characteristic even-mass fragment ions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of light (Raman). These techniques are complementary and provide a detailed fingerprint of the molecule. scielo.org.mxwalisongo.ac.id

Detailed Functional Group Characterization and Identification of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would be dominated by signals from the ester carbonyls, the allyl group, and the long hydrocarbon chain. ims.ac.jpsurrey.ac.ukresearchgate.net

Predicted Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3080 | Medium | Medium | =C-H stretch (alkene) |

| 2925 | Strong | Strong | C-H asymmetric stretch (alkane CH₂) |

| 2855 | Strong | Strong | C-H symmetric stretch (alkane CH₂) |

| 1775 | Very Strong | Medium | C=O asymmetric stretch (oxalate ester) |

| 1745 | Very Strong | Medium | C=O symmetric stretch (oxalate ester) |

| 1645 | Medium | Strong | C=C stretch (alkene) |

| 1465 | Medium | Medium | C-H bend (scissoring, CH₂) |

| 1250-1100 | Strong | Medium | C-O stretch (ester) |

| 990 & 920 | Strong | Medium | =C-H bend (out-of-plane, alkene) |

Carbonyl Region (C=O): The most prominent feature in the FT-IR spectrum would be the strong absorptions from the two ester carbonyl groups. Due to vibrational coupling across the C-C bond of the oxalate moiety, two distinct C=O stretching bands are expected, typically around 1775 cm⁻¹ (asymmetric stretch) and 1745 cm⁻¹ (symmetric stretch). ims.ac.jp

Alkene and Allyl Region: The C=C double bond of the allyl group would give rise to a medium intensity band around 1645 cm⁻¹ in both FT-IR and Raman spectra. The vinylic C-H stretching vibration would appear just above 3000 cm⁻¹, around 3080 cm⁻¹. The out-of-plane C-H bending modes of the vinyl group are also characteristic, appearing as strong bands in the FT-IR spectrum around 990 and 920 cm⁻¹.

Alkyl Chain Region: The long octadecyl chain will produce very strong, characteristic C-H stretching bands in the FT-IR spectrum at approximately 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric). The corresponding CH₂ bending (scissoring) and rocking vibrations would be observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Ester C-O Region: Strong C-O stretching vibrations from the ester linkages would be present in the fingerprint region, typically between 1250 and 1100 cm⁻¹.

The Raman spectrum would complement the FT-IR data. While the C=O stretches would be present, the non-polar C=C and C-C backbone stretches of the alkyl chain would show relatively higher intensity in the Raman spectrum. researchgate.netcapes.gov.br

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound, characterized by a polar oxalate core and nonpolar allyl and octadecyl groups, gives rise to a range of intermolecular interactions that dictate its physical and chemical properties. vulcanchem.com While the molecule itself lacks hydrogen bond donors, its four oxygen atoms can act as hydrogen bond acceptors. nih.gov The primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions.

The long octadecyl chain, being a saturated hydrocarbon, predominantly engages in van der Waals interactions with neighboring molecules. These forces, although individually weak, become significant due to the large surface area of the C18 chain, contributing to the substance's potential waxy nature at lower temperatures. vulcanchem.com The presence of this extensive nonpolar chain results in a significant hydrophobic character. vulcanchem.com

The central oxalate diester group introduces polarity to the molecule. The carbonyl oxygens of the oxalate moiety are the primary sites for intermolecular interactions with polar solvents or other polar molecules. These oxygen atoms are capable of acting as hydrogen bond acceptors in appropriate environments. nih.gov The dipole-dipole interactions originating from the oxalate core influence the molecule's solubility in various media and its compatibility with other substances. vulcanchem.com

The allyl group, with its carbon-carbon double bond, can also participate in specific intermolecular interactions, including π-π stacking or interactions with electron-deficient species, although these are generally weaker than the forces associated with the oxalate group.

A summary of the computed properties related to intermolecular interactions is presented in the table below.

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Rotatable Bond Count | 22 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

Computational Spectroscopy for Prediction and Validation of Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool for predicting and validating the spectroscopic properties of molecules like this compound. While specific computational studies on this compound are not extensively documented in the public domain, the principles of computational spectroscopy can be applied to elucidate its structural and electronic properties.

DFT calculations can be employed to optimize the molecular geometry of this compound, providing insights into bond lengths, bond angles, and conformational preferences. Such calculations would likely reveal the flexibility of the long octadecyl chain and the relative orientation of the allyl and oxalate groups.

Furthermore, computational methods can predict various spectroscopic data, which can then be compared with experimental findings for validation. For instance, the vibrational frequencies from theoretical calculations can be correlated with experimental infrared (IR) spectra to assign specific absorption bands to the corresponding functional group vibrations. For this compound, this would involve identifying the characteristic stretching frequencies of the C=O bonds in the oxalate group, the C=C bond in the allyl group, and the various C-H and C-O bonds throughout the molecule. Studies on similar oxalate-containing compounds have successfully used DFT to assign vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra. These calculations can help in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each atom in the molecule.

Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be performed using computational methods. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transition properties, which are relevant to its UV-Visible spectroscopic behavior. For allyl-type monomers, FMO analysis has been used to understand their reactivity. nih.gov

The following table presents a selection of computed molecular properties for this compound that can be derived from computational models.

| Computed Property | Value | Reference |

| Molecular Weight | 382.6 g/mol | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| Exact Mass | 382.30830982 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| XLogP3-AA (Hydrophobicity) | 9.9 | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |

| Topological Polar Surface Area | 52.6 Ų | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

Reactivity and Mechanistic Investigations of Allyl Octadecyl Oxalate

Reactivity of the Allyl Moiety in Radical and Pericyclic Processes

The allyl group (CH2=CH-CH2-) is a versatile functional group that can participate in a range of radical and pericyclic reactions. vulcanchem.com

The polymerization of allyl monomers is known to be challenging due to the prevalence of chain transfer reactions. researchgate.netresearchgate.net In the case of allyl octadecyl oxalate (B1200264), radical-initiated polymerization would likely proceed at a slow rate and yield polymers of low to medium molecular weight. researchgate.net The process is often characterized by a degradative chain transfer mechanism where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the formation of a stable, resonance-delocalized allyl radical that is less effective at re-initiating polymerization, thus leading to termination. researchgate.net

The free radical polymerization of allyl octadecyl oxalate, initiated by a radical species (I•), would involve the following steps:

Initiation: The initiator adds to the double bond of the allyl group.

Propagation: The newly formed radical adds to another monomer molecule.

Chain Transfer: A propagating radical abstracts an allylic hydrogen from a monomer molecule, terminating the chain and creating a stable allyl radical.

The resonance stabilization of the resulting allyl radical significantly hinders further chain propagation. researchgate.net

Table 1: Proposed Radical Polymerization Characteristics of this compound This table presents hypothetical data based on the known behavior of allyl monomers.

| Parameter | Expected Outcome | Reason |

|---|---|---|

| Rate of Polymerization | Low | Dominance of degradative chain transfer. researchgate.netresearchgate.net |

| Molecular Weight of Polymer | Low to Medium | Frequent termination by chain transfer. researchgate.net |

| Dominant Mechanism | Degradative Chain Transfer | Formation of a stable allyl radical. researchgate.net |

The susceptibility of the allylic hydrogens to abstraction can be harnessed in various organic transformations. rsc.orgfrontiersin.org Free radicals can abstract an allylic hydrogen from this compound to form a resonance-stabilized allyl radical. rsc.org This reactive intermediate can then participate in a variety of subsequent reactions, such as crosslinking with other polymer chains. researchgate.net For instance, in the presence of a suitable radical initiator, the allyl group could serve as a site for grafting other molecules or for creating cross-linked networks. researchgate.net The stability of the biallyl type radicals is significantly higher than that of monoallyl radicals, which influences the reaction pathways. rsc.org

The alkene unit of the allyl group in this compound is amenable to a variety of catalytic transformations, allowing for the interconversion of functional groups. These reactions can introduce new functionalities to the molecule. vulcanchem.comnih.gov

Allylic Oxidation: Enzymes or transition metal catalysts can facilitate the oxidation of the allylic position to introduce a hydroxyl group, forming an allylic alcohol. nih.gov

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding propyl octadecyl oxalate, or halogenation. vulcanchem.com

Decarboxylative Allylation: Under palladium catalysis and photoinduction, allyl esters can undergo decarboxylation to form allyl radicals, which can then participate in further bond-forming reactions. nih.gov While this has been demonstrated for other allyl esters, its applicability to an oxalate is a subject for further investigation.

Exploiting Allylic Hydrogen Abstraction in Organic Transformations

Reactivity of the Oxalate Ester Linkage

The oxalate ester linkage is another key reactive site in the this compound molecule, susceptible to thermal and chemical degradation. vulcanchem.com

The thermal decomposition of metal oxalates is a well-studied process that often proceeds through the loss of carbon monoxide and carbon dioxide. researchgate.netscielo.br Similarly, organic oxalates can undergo thermal or photochemically induced decarboxylation. nih.gov The polymerization of allyl oxalates, for instance, can be accompanied by the evolution of carbon dioxide at elevated temperatures. researchgate.net The thermal decomposition of this compound would likely involve the cleavage of the oxalate C-C bond and the C-O ester bonds, potentially leading to the formation of radicals and subsequent evolution of gaseous products. The presence of the long octadecyl chain might influence the decomposition temperature and the nature of the decomposition products due to steric effects and potential side reactions.

Table 2: Plausible Thermal Decomposition Products of this compound This table presents hypothetical data based on the known decomposition of oxalate compounds.

| Decomposition Pathway | Potential Products | Conditions |

|---|---|---|

| Decarboxylation | Allyl octadecyl ether, Carbon dioxide | Photochemical or thermal induction. nih.gov |

| Complete Fragmentation | Allyl alcohol, Octadecanol, Carbon monoxide, Carbon dioxide | High temperatures. researchgate.netresearchgate.net |

Transesterification is a crucial reaction for esters, involving the exchange of the alcohol moiety. repec.orgmdpi.com For this compound, this could involve reacting it with another alcohol in the presence of a catalyst (acid, base, or enzyme) to produce a different ester of oxalic acid. The kinetics of transesterification are often modeled using second-order or pseudo-first-order rate equations, particularly in the initial stages of the reaction. repec.orgunl.edu

The reaction can be represented as: Allyl-O(CO)-(CO)O-Octadecyl + R-OH ⇌ R-O(CO)-(CO)O-Octadecyl + Allyl-OH or Allyl-O(CO)-(CO)O-Octadecyl + R-OH ⇌ Allyl-O(CO)-(CO)O-R + Octadecyl-OH

The rate of the reaction would be influenced by factors such as the nature of the alcohol, the catalyst used, temperature, and the molar ratio of the reactants. unl.edu The thermodynamics of the reaction would be governed by the relative stabilities of the reactants and products. Given the long octadecyl chain, steric hindrance could play a significant role in the reaction kinetics, potentially slowing down the rate of transesterification compared to smaller esters. vulcanchem.com

Table 3: Factors Influencing Transesterification of this compound This table outlines general factors based on established transesterification kinetics.

| Factor | Influence on Kinetics | Thermodynamic Impact |

|---|---|---|

| Catalyst (Acid/Base/Enzyme) | Increases reaction rate by lowering activation energy. unl.edu | Does not affect the equilibrium position. |

| Temperature | Increases reaction rate. unl.edu | Shifts equilibrium based on reaction enthalpy. |

| Molar Ratio of Reactants | Can drive the reaction to completion by Le Chatelier's principle. unl.edu | Affects product yield at equilibrium. |

| Steric Hindrance (Octadecyl chain) | May decrease the reaction rate. vulcanchem.com | Could influence the relative stability of products and reactants. |

Hydrolysis Mechanisms under Varying Chemical Environments

The structure of this compound, featuring a central oxalate group flanked by an allyl and a long octadecyl hydrocarbon chain, contains two ester linkages that are primary sites for hydrolytic cleavage. vulcanchem.comnih.gov The susceptibility of these ester bonds to hydrolysis is a key determinant of the compound's stability and degradation pathways in aqueous environments. The process can be catalyzed under acidic, basic, or enzymatic conditions, yielding oxalic acid, allyl alcohol, and octadecan-1-ol as the final products. nih.govinchem.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the hydrolysis proceeds via a standard A-AC-2 mechanism. A proton from the environment first protonates the carbonyl oxygen of one of the ester groups, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of either allyl alcohol or octadecan-1-ol regenerates the acid catalyst and produces the corresponding carboxylic acid intermediate, which can undergo further hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydrolysis occurs through a saponification mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol leaving group.

Enzymatic Hydrolysis: By analogy with other allyl esters, this compound is expected to be a substrate for various hydrolytic enzymes. For instance, studies on allyl hexanoate (B1226103) have shown it is rapidly hydrolyzed by pancreatic juice and liver homogenates. inchem.org This suggests that lipases and esterases can efficiently catalyze the cleavage of the ester bonds in biological systems.

The reactivity of the oxalate ester moiety itself is notably high. Kinetic studies on cyclic oxalate esters revealed that they hydrolyze between 260 and 1500 times more rapidly than diethyl oxalate under buffered conditions. nih.gov While this compound is an acyclic diester, this high intrinsic reactivity of the oxalate core suggests that its hydrolysis is significantly more facile compared to simple dicarboxylic acid esters.

Table 1: Conceptual Summary of Hydrolysis Conditions for this compound This table is a conceptual representation based on established chemical principles and analogous compound data.

| Condition | Catalyst/Medium | Relative Rate | Mechanism | Primary Products |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Moderate | A-AC-2 | Oxalic Acid, Allyl Alcohol, Octadecan-1-ol |

| Basic | OH⁻ | Fast, Irreversible | B-AC-2 (Saponification) | Oxalate Salt, Allyl Alcohol, Octadecan-1-ol |

| Enzymatic | Esterases (e.g., Pancreatic Lipase) | Very Fast | Enzyme-catalyzed | Oxalic Acid/Oxalate, Allyl Alcohol, Octadecan-1-ol |

Oxidative and Reductive Transformations of this compound

The primary sites for oxidative and reductive transformations in this compound are the carbon-carbon double bond of the allyl group and, to a lesser extent, the ester carbonyl groups. The octadecyl chain is a saturated hydrocarbon and generally resistant to mild oxidation or reduction.

Oxidative Transformations: The allyl group is readily susceptible to oxidation. The specific products depend on the oxidizing agent and reaction conditions.

Epoxidation: Peroxy acids (e.g., m-CPBA) can oxidize the double bond to form the corresponding epoxide, 2-((oxiran-2-yl)methoxy)-2-oxoacetyl octadecyl oxalate.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding aldehydes or carboxylic acids.

Hydrolysis-Coupled Oxidation: In aqueous environments, the initial hydrolysis product, allyl alcohol, is subject to further oxidation. inchem.org Studies on the transformation of allyl alcohol show it can be oxidized to acrolein, which may be further converted to acrylic acid. inchem.org Photocatalytic oxidation of allyl alcohol on TiO₂ surfaces has been shown to produce a range of carbonyl compounds, including acetone, acrolein, glyoxal, and methylglyoxal, through reactions mediated by hydroxyl radicals (•OH). nih.gov

Reductive Transformations:

Hydrogenation: The most common reductive transformation is the catalytic hydrogenation of the allyl group's double bond. Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) would selectively reduce the alkene to an alkane, yielding propyl octadecyl oxalate.

Carbonyl Reduction: The ester carbonyls are less reactive towards reduction than the alkene. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester functionalities and the oxalate core itself. This is a destructive reduction that would cleave the molecule to produce 1-propanol, 1-octadecanol, and ethylene (B1197577) glycol.

Table 2: Summary of Potential Oxidative and Reductive Reactions This table outlines plausible transformations based on the known reactivity of the functional groups present in this compound.

| Transformation | Functional Group | Reagents and Conditions | Major Product(s) |

|---|---|---|---|

| Oxidation | Allyl C=C | Peroxyacids (e.g., m-CPBA) | Epoxide derivative |

| Oxidation (via Hydrolysis) | Allyl Alcohol | Alcohol Dehydrogenase | Acrolein inchem.org |

| Photocatalytic Oxidation (via Hydrolysis) | Allyl Alcohol | TiO₂, Solar Light, O₂ | Acrolein, Glyoxal, Methylglyoxal nih.gov |

| Reduction | Allyl C=C | H₂, Pd/C | Propyl octadecyl oxalate |

| Reduction | Ester Carbonyls | LiAlH₄ then H₂O | 1-Propanol, 1-Octadecanol, Ethylene Glycol |

Electrophilic and Nucleophilic Reactivity at Carbonyl and Alkene Centers

The distinct functional groups within this compound provide multiple centers for both electrophilic and nucleophilic attack.

Reactivity at Carbonyl Centers: The two carbonyl carbons of the oxalate moiety are highly electrophilic. They are susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution: This is the fundamental reaction mechanism at the carbonyl centers. As discussed under hydrolysis (Section 4.2.3), water and hydroxide are effective nucleophiles. Other nucleophiles, such as amines (aminolysis) or other alcohols (transesterification), can also react to displace the allyl or octadecyl alcohol portions, leading to the formation of amides or different esters, respectively. The high reactivity of the oxalate ester linkage suggests these transformations would occur under relatively mild conditions. nih.gov

Reactivity at the Alkene Center: The carbon-carbon double bond of the allyl group is electron-rich, making it nucleophilic and reactive towards electrophiles.

Electrophilic Addition: The alkene can undergo classic electrophilic addition reactions. For example, reaction with bromine (Br₂) would result in the formation of a dibromo-adduct. Similarly, addition of hydrohalic acids like HBr would yield a halogenated derivative.

Radical Reactions: The allylic hydrogens (on the carbon adjacent to the double bond) are susceptible to abstraction, forming a resonance-stabilized allyl radical. researchgate.net This radical can participate in various pathways, including radical polymerization or other radical-mediated transformations. researchgate.netresearchgate.net The tendency for chain transfer involving these allylic hydrogens is a known characteristic of allyl monomers. researchgate.net

Nucleophilic Allylic Substitution: While the alkene itself is not electrophilic, the entire allyl group can participate in substitution reactions, particularly when catalyzed by transition metals. In reactions analogous to the Tsuji-Trost reaction, a palladium catalyst can coordinate to the double bond, facilitating the departure of the oxalate leaving group and allowing a nucleophile to attack at the allylic position. sioc-journal.cn This provides a powerful method for C-C, C-N, or C-O bond formation at the allylic position.

Table 3: Reactivity at Electrophilic and Nucleophilic Centers This table summarizes the principal modes of reactivity for the key functional centers in this compound.

| Reactive Center | Nature | Typical Reagent Class | Reaction Type | Example |

|---|---|---|---|---|

| Carbonyl Carbon | Electrophilic | Nucleophiles | Nucleophilic Acyl Substitution | Hydrolysis (H₂O), Aminolysis (R-NH₂) |

| Alkene C=C | Nucleophilic | Electrophiles | Electrophilic Addition | Bromination (Br₂) |

| Allylic C-H | - | Radical Initiators | Radical Abstraction | Chain transfer in polymerization researchgate.net |

| Allyl Group | Electrophilic (when activated) | Nucleophiles | Nucleophilic Allylic Substitution | Pd-catalyzed substitution sioc-journal.cn |

Theoretical and Computational Chemistry Studies of Allyl Octadecyl Oxalate

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods such as Density Functional Theory (DFT) or ab initio calculations (like CBS-Q, CBS-QB3, or CCSD(T)) are standard tools for these investigations. nih.govkennesaw.edu For allyl octadecyl oxalate (B1200264), these calculations would provide critical data on its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting chemical reactivity.

The energetics of the molecule, particularly the bond dissociation enthalpies (BDEs), could be calculated to identify the weakest bonds and likely points of initial reaction. nih.gov For instance, studies on similar molecules show that the allylic C-H bonds are weakened due to the resonance stabilization of the resulting allyl radical, making this a potential reactive site. nih.govresearchgate.net

Furthermore, quantum calculations can predict spectroscopic properties. By computing the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. kennesaw.edu This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C=O stretching of the ester groups and the C=C stretching of the allyl group. kennesaw.eduresearchgate.net

Table 1: Computed Properties of Allyl Octadecyl Oxalate This interactive table presents fundamental properties of this compound computed through established chemical informatics methods.

| Property | Value | Source (Method) |

| Molecular Formula | C23H42O4 | PubChem |

| Molecular Weight | 382.6 g/mol | PubChem 2.1 |

| Exact Mass | 382.30830982 Da | PubChem 2.1 |

| IUPAC Name | octadecyl prop-2-en-1-yl oxalate | LexiChem 2.6.6 |

| InChIKey | JUETYCJINGVUAJ-UHFFFAOYSA-N | InChI 1.0.5 |

| XLogP3-AA | 9.9 | XLogP3 3.0 |

| Topological Polar Surface Area | 52.6 Ų | Cactvs 3.4.6.11 |

| Complexity | 365 | Cactvs 3.4.6.11 |

| Heavy Atom Count | 27 | PubChem |

| Rotatable Bond Count | 22 | Cactvs 3.4.6.11 |

Note: Data sourced from the PubChem database. nih.gov The methods listed are the computational tools used for the property calculation as cited by the source.

Conformational Analysis and Determination of Global and Local Minima on Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. This compound is a highly flexible molecule, primarily due to the long octadecyl chain and multiple single bonds with low rotational barriers. nih.gov This flexibility makes a comprehensive search for the global energy minimum on its potential energy surface (PES) computationally demanding, to the extent that automated 3D conformer generation is often disallowed for such molecules. nih.gov

A theoretical conformational analysis would involve systematically rotating the flexible dihedral angles and calculating the corresponding energy to map out the PES. cornell.edu The goal is to identify all stable conformers (local minima) and the absolute lowest energy structure (global minimum). This information is vital as the reactivity and physical properties of the molecule can be dependent on its predominant conformation. For example, the accessibility of the reactive allyl group and ester functionalities could be sterically hindered in certain conformations. vulcanchem.com

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

The structure of this compound features several reactive sites, primarily the ester linkages and the allyl group's carbon-carbon double bond. vulcanchem.com Reaction pathway modeling can be used to theoretically investigate the mechanisms of its key transformations.

Hydrolysis: The ester bonds are susceptible to hydrolysis under acidic or basic conditions. vulcanchem.com Computational modeling can determine the reaction pathway for this process, identifying the transition state structures and calculating the activation energy barriers, thus predicting the reaction rate under different conditions.

Allyl Group Reactions: The allyl group can participate in various reactions, including polymerization and electrophilic additions. vulcanchem.comresearchgate.net Theoretical studies could model the transition states for these reactions, providing insight into regioselectivity and stereoselectivity. escholarship.org

Thermal Decomposition: It has been noted that the polymerization of some allyl oxalates at elevated temperatures is accompanied by the evolution of carbon dioxide. researchgate.net Reaction pathway modeling could elucidate the mechanism of this decarboxylation, clarifying whether it is a concerted or stepwise process and calculating the energetic favorability of the proposed pathway.

By characterizing the transition states, chemists can gain a deeper understanding of the reaction kinetics and mechanisms that govern the compound's stability and reactivity. cornell.edu

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are the tool of choice for studying the dynamic behavior of molecules over time. rsc.org An MD simulation for this compound would model the atomic motions based on a classical force field, providing a "movie" of its behavior. rsc.org

Given its amphiphilic nature, with a polar oxalate head and a long nonpolar alkyl tail, MD simulations would be particularly insightful for studying its behavior in different environments. vulcanchem.com Simulations in explicit solvent could predict its propensity to form aggregates or micelles. nih.gov They could also model its orientation and dynamics at interfaces, such as an oil-water or air-water interface.

MD simulations are also invaluable for studying solvent effects. weebly.com The conformation and flexibility of the long octadecyl chain are likely to be significantly different in a polar solvent versus a nonpolar one. MD simulations can quantify these differences and explore how the solvent influences the accessibility of the reactive sites, thereby affecting reaction rates. nih.govweebly.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov A QSPR model is built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a series of related compounds.

For this compound, one could develop QSPR models to predict various physical properties like boiling point, viscosity, or solubility. The first step involves calculating a wide range of molecular descriptors for it and related esters. These descriptors can be electronic (e.g., partial charges), topological (e.g., branching indices), or physicochemical (e.g., lipophilicity, represented by XLogP3-AA). nih.govnih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a predictive model is constructed from a "training set" of molecules with known properties. nih.gov Once validated, this model could then be used to predict the properties of this compound. This approach is particularly useful for estimating properties that are difficult or costly to measure experimentally. nih.gov

Polymerization Chemistry and Material Science Perspectives of Allyl Octadecyl Oxalate

Homo- and Copolymerization Studies of Allyl Octadecyl Oxalate (B1200264)

The polymerization of allyl monomers like allyl octadecyl oxalate typically proceeds via free-radical mechanisms. However, it is well-documented that the polymerization of allyl compounds is often characterized by low reaction rates and results in polymers of low to medium molecular weight. researchgate.net This behavior is primarily attributed to "degradative chain transfer," a process where a hydrogen atom is abstracted from the allylic position of the monomer. The resulting allyl radical is resonance-stabilized and thus less reactive, slowing down or terminating the polymerization chain. researchgate.net Consequently, polymerization of allyl monomers often yields oligomeric products. researchgate.net To achieve higher conversions, process modifications such as the gradual addition of the free-radical initiator during the reaction can be employed. google.com

Investigation of Cyclopolymerization Mechanisms in Allyl Oxalates

Cyclopolymerization is a characteristic reaction of non-conjugated dienes, such as diallyl compounds, where an intramolecular cyclization step occurs alternately with intermolecular propagation, leading to the formation of cyclic structures within the polymer backbone. researchgate.net For the class of allyl oxalates, diallyl oxalate would be a candidate for such a reaction. The mechanism involves the attack of the growing radical chain on one of the allyl groups, followed by an intramolecular "backbiting" reaction where the radical center attacks the second allyl group on the same monomer unit, forming a five- or six-membered ring.

Research on the polymerization of multiallyl monomers has shown that the polymerization of allyl oxalates, in particular, can be accompanied by the evolution of carbon dioxide at elevated temperatures. researchgate.net While this compound is a mono-allyl monomer and thus cannot undergo cyclopolymerization by itself, it can participate in cyclocopolymerization when reacted with multiallyl monomers. researchgate.net In such a system, this compound would be incorporated as a pendant side chain, while the multiallyl comonomer would facilitate the formation of cyclic units in the main chain. The efficiency of such a reaction would be influenced by steric effects from the bulky octadecyl side chain. researchgate.net

Influence of Monomer Structure on Polymer Architecture and Macromolecular Properties

The unique trifunctional nature of the this compound monomer—comprising an allyl group, an ester core, and a long alkyl chain—is expected to exert a significant influence on the architecture and properties of the resulting polymers.

Polymer Architecture: Homopolymerization of this compound would lead to a "comb-like" polymer architecture. In this structure, the polymer backbone is formed via the polymerization of the allyl groups, with the long octadecyl oxalate side chains extending from it.

Macromolecular Properties: The properties of the polymer are a composite of the contributions from its different structural components. The long octadecyl side chains are capable of crystallizing independently of the main chain, a phenomenon known as side-chain crystallization. acs.org This can impart properties of a thermoplastic or a phase-change material, with thermal transitions corresponding to the melting of these crystalline side-chain domains. acs.orgresearchgate.net The presence of ester groups introduces polarity and can disrupt the crystalline packing compared to a pure polyethylene (B3416737) backbone, often leading to a lower melting temperature. acs.orgresearchgate.net The flexibility and properties of the final material can be tuned by copolymerizing this compound with other monomers. For instance, incorporating long-chain esters into other polymer matrices has been shown to enhance elongation at break by improving compatibility between different phases. scientific.net

| Functional Group | Expected Influence on Polymer Properties |

| Allyl Group | Provides a reactive site for polymerization and post-polymerization crosslinking; prone to chain transfer, potentially leading to lower molecular weight polymers. researchgate.net |

| Oxalate Ester Group | Introduces polarity, influences solubility, and can impact thermal properties by disrupting crystal lattice packing. acs.orgresearchgate.net |

| Octadecyl Chain | Induces hydrophobicity and side-chain crystallinity, leading to defined melting points and potential for self-assembly; acts as a soft segment, influencing mechanical properties like flexibility. acs.orgaalto.fi |

Role as a Crosslinking Agent or Co-monomer in Polymeric Network Formation

When this compound is incorporated into a polymer chain, either as a homopolymer or a copolymer, the pendant allyl groups serve as latent reactive sites. These sites can be utilized to form crosslinked polymer networks through post-polymerization modification. researchgate.net One of the most efficient methods for this is the thiol-ene "click" reaction, where the allyl group reacts readily with a thiol-containing molecule in the presence of a radical initiator or UV light. acs.orgnih.gov This allows for the creation of well-defined network structures with controlled crosslink density.

By acting as a co-monomer, this compound can be used to introduce a specific functionality into a wide range of polymer systems. For example, copolymerizing it with acrylates, styrenes, or vinyl esters allows for the synthesis of polymers that combine the properties of the primary monomer with the benefits of the octadecyl chain (e.g., hydrophobicity, phase-change behavior) and the reactive handle of the allyl group for subsequent functionalization or crosslinking. mdpi.comanxinchem.com.cn

Development of Novel Polymeric Materials Incorporating Ester and Allylic Functionalities

The combination of ester groups and allylic functionalities in a single polymer structure opens avenues for creating advanced materials with tailored properties. The ester groups contribute to properties like biodegradability (in the case of aliphatic polyesters) and tuneable thermal characteristics, while the allylic groups provide a platform for chemical modification. acs.orgacs.org

Polymers containing these functionalities are precursors for a variety of novel materials. For example, the pendant allyl groups on a polymer backbone can be functionalized via thiol-ene reactions to attach bioactive molecules, dyes, or other functional moieties. acs.orgnih.gov The presence of long alkyl ester side chains, such as the octadecyl group, can be exploited to create solid-solid phase change materials for thermal energy storage, where the melting and crystallization of the side chains store and release latent heat. researchgate.net Furthermore, the ability to crosslink the polymer network via the allyl groups can be used to improve the thermal stability and mechanical robustness of such materials. mdpi.com

Self-Assembly Behavior and Supramolecular Structures of Long-Chain Esters in Solution and Solid State

The self-assembly of polymers containing this compound is primarily driven by the long, hydrophobic octadecyl chain. This nonpolar segment promotes microphase separation from the more polar polymer backbone and ester groups, leading to the formation of ordered supramolecular structures.

In the solid state, the octadecyl chains can pack into ordered, lamellar crystalline domains through van der Waals interactions, a behavior well-documented for long-chain alkyl esters. frontiersin.orgresearchgate.net This side-chain crystallization results in a nanostructured material where crystalline lamellae are interspersed with amorphous regions of the polymer backbone. The thermal properties, such as the crystallization temperature (Tc) and melting temperature (Tm), are directly dependent on the length of the alkyl chain; longer chains result in higher transition temperatures due to stronger van der Waals forces. frontiersin.orgacs.org

| Ester Type (Symmetrical Analogs) | Carbon Number | Crystallization Temp. (Tcr, °C) | Melting Temp. (Tm, °C) |

| Tetradecyl:Tetradecyl (14:14) | 28 | 51.5 | 61.2 |

| Hexadecyl:Hexadecyl (16:16) | 32 | 59.8 | 68.2 |

| Octadecyl:Octadecyl (18:18) | 36 | 66.8 | 74.0 |

| Eicosyl:Eicosyl (20:20) | 40 | 72.1 | 78.7 |

| Docosyl:Docosyl (22:22) | 44 | 76.1 | 82.5 |

| Data derived from studies on symmetrical long-chain alkyl esters, demonstrating the trend of increasing transition temperatures with alkyl chain length. frontiersin.org |

Advanced Analytical Method Development for Allyl Octadecyl Oxalate Research

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of chemical analysis, providing the means to separate complex mixtures into their individual components. For a compound like Allyl octadecyl oxalate (B1200264), which possesses a long alkyl chain and ester functionalities, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of large, non-volatile, or thermally sensitive molecules like Allyl octadecyl oxalate. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common approach. The long octadecyl chain of this compound imparts significant hydrophobicity, leading to strong retention on a non-polar stationary phase.

A typical HPLC method for the purity assessment of this compound would involve a C18 column and a gradient elution. The mobile phase would likely start with a higher proportion of a polar solvent like water and gradually increase the proportion of a less polar organic solvent such as acetonitrile (B52724) or methanol (B129727) to elute the highly retained analyte. aocs.orgcerealsgrains.orgclaremont.edu Detection can be achieved using a UV detector if a suitable chromophore is present, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. gerli.com For quantitative analysis, a calibration curve would be constructed using certified reference standards of this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. smithers.com The analysis of high molecular weight esters like this compound by GC can be challenging due to their low volatility, which requires high elution temperatures. nih.gov This can risk thermal degradation of the analyte on the column. Therefore, the selection of a thermally stable capillary column is critical. A short, thin-film, high-temperature-rated column, possibly with a moderately polar stationary phase, would be a suitable choice. chromforum.org The use of specialized columns, such as those with ionic liquid stationary phases, has also been shown to be effective for the separation of high molecular weight esters. nih.gov

For the analysis of this compound, a temperature-programmed oven would be necessary to ensure the elution of the compound within a reasonable time frame without decomposition. Flame ionization detection (FID) is a common choice for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

Below is an interactive data table summarizing hypothetical starting parameters for HPLC and GC analysis of this compound.

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (4.6 mm x 250 mm, 5 µm) | High-Temp Capillary (e.g., 5% Phenyl Polysiloxane, 15 m x 0.25 mm, 0.1 µm) |

| Mobile Phase/Carrier Gas | Gradient: Acetonitrile/Water | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Oven Program: 150 °C to 350 °C at 15 °C/min |

| Detector | UV (at a suitable wavelength) or ELSD/MS | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Hyphenated Techniques for Complex Mixture Analysis and Mechanistic Studies

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures.

GC-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing the products of the synthesis of this compound. The synthesis, typically an esterification of oxalic acid with allyl alcohol and octadecanol, can lead to a mixture of the desired product along with byproducts such as diallyl oxalate and dioctadecyl oxalate. GC-MS can separate these components and provide their mass spectra, allowing for their positive identification based on their fragmentation patterns. researchgate.netnumberanalytics.com The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the ester bonds and the loss of the allyl and octadecyl groups. whitman.edu

LC-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis. usda.govnih.govresearchgate.net This technique would be particularly useful for studying the reaction mechanism of this compound synthesis in situ or for analyzing potential high molecular weight oligomers that might form during polymerization reactions involving the allyl group. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for the analysis of esters. smithers.comcsic.es

The following interactive data table presents the expected molecular ions and key fragments for this compound and its potential synthesis byproducts in a mass spectrometry analysis.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Molecular Ion (m/z) | Potential Key Fragments (m/z) |

|---|---|---|---|---|

| This compound | C23H42O4 | 382.58 | 382 | 341 (M-C3H5), 255 (M-C18H37), 41 (C3H5) |

| Diallyl oxalate | C8H10O4 | 170.16 | 170 | 129 (M-C3H5), 41 (C3H5) |

| Dioctadecyl oxalate | C38H74O4 | 595.00 | 595 | 341 (M-C18H37) |

Development of Novel Spectroscopic and Electrochemical Detection Protocols

While chromatographic methods are well-established, there is ongoing research into the development of novel detection protocols that offer higher sensitivity, selectivity, or real-time analysis capabilities.

For this compound, the development of novel spectroscopic methods could focus on techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for online reaction monitoring. acs.orgresearchgate.net For instance, in-situ FTIR could track the disappearance of the hydroxyl groups of the starting alcohols and the appearance of the ester carbonyl group during synthesis. acs.org 31P NMR has been used for purity determination of other long-chain esters after derivatization. rsc.org

Electrochemical detection offers a sensitive and often low-cost alternative to traditional detection methods. nih.gov While direct electrochemical detection of simple esters can be challenging, derivatization of the allyl group or the development of specific enzyme-based biosensors could lead to highly sensitive detection methods. rsc.orgnih.gov For example, an electrochemical sensor could be designed to respond to the oxidation or reduction of the allyl double bond under specific conditions. mdpi.comdiffundit.com Another avenue could be the development of a sensor based on the hydrolysis of the ester bond, catalyzed by an immobilized esterase, with the detection of one of the hydrolysis products. nih.gov These novel detection strategies, while still in the research phase for a compound like this compound, hold promise for future applications in process control and trace analysis.

Emerging Research Directions and Methodological Advancements for Allyl Octadecyl Oxalate

Integration with Automated Synthesis and Flow Chemistry Methodologies

The traditional synthesis of unsymmetrical diesters like allyl octadecyl oxalate (B1200264), whether through sequential esterification or one-pot methods, can be prone to challenges in selectivity and purification, often leading to mixtures of diallyl oxalate and dioctadecyl oxalate as byproducts rsc.org. The integration of automated synthesis and flow chemistry offers a promising avenue to overcome these limitations.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, provides superior control over reaction parameters such as temperature, pressure, and stoichiometry rsc.org. This precise control is particularly advantageous for the synthesis of allyl octadecyl oxalate. For instance, in a flow reactor, the sequential introduction of allyl alcohol and octadecanol can be meticulously managed, minimizing the formation of undesired symmetrical diesters. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and efficient reactions, potentially at milder conditions than those required in batch processes cdnsciencepub.combohrium.com.

Automated synthesis platforms can further streamline the production of this compound. These systems can perform entire synthesis, isolation, and purification sequences with minimal human intervention, increasing reproducibility and enabling high-throughput screening of reaction conditions to optimize yield and purity researchgate.net. The "Lego-like" modularity of modern flow chemistry setups allows for the easy integration of different reactors, purification modules, and in-line analytical techniques, creating a telescoped process that significantly reduces synthesis time and waste rsc.orgmit.edu.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

| Control over Reaction | Limited, potential for side products | High, precise control of stoichiometry and temperature |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots | Highly efficient, uniform reaction conditions |

| Scalability | Can be challenging and hazardous | More straightforward and safer to scale up |

| Reproducibility | Prone to variations | High degree of reproducibility |

| Waste Generation | Higher due to side reactions and purification | Reduced due to higher selectivity and in-line purification |

The application of flow chemistry to the synthesis of long-chain esters has already demonstrated significant improvements, such as drastic reductions in reaction times (from hours to minutes) and lower operating temperatures acs.org. Adapting these principles to the synthesis of this compound could lead to a more efficient, scalable, and sustainable production method.

Advanced Mechanistic Investigations using Time-Resolved Spectroscopies

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing its synthesis and exploring its reactivity. Time-resolved spectroscopy techniques offer a powerful lens through which to observe the fleeting intermediates and transition states that are central to these mechanisms fiveable.mewikipedia.org.

Techniques such as transient absorption spectroscopy and flash photolysis can monitor chemical reactions on timescales ranging from femtoseconds to milliseconds wikipedia.orgfiveable.me. For the synthesis of this compound, these methods could be employed to study the kinetics of the esterification process in real-time. By observing the formation and decay of key intermediates, researchers can gain insights into the rate-determining steps and the influence of catalysts and reaction conditions on the reaction pathway fiveable.me. This is particularly relevant for understanding the chemiluminescence reactions of some oxalate esters, where the detection of short-lived, high-energy intermediates is key researchgate.netwiley.com.

Furthermore, the reactivity of the allyl group and the oxalate core in this compound can be investigated using these advanced spectroscopic methods. For example, time-resolved infrared spectroscopy could track the changes in vibrational modes associated with the C=C bond of the allyl group or the C=O bonds of the oxalate moiety during reactions such as additions, polymerizations, or decompositions mcmaster.ca. This would provide invaluable data for understanding the influence of the long octadecyl chain on the reactivity of these functional groups.

Table 2: Potential Applications of Time-Resolved Spectroscopy for this compound

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Transient Absorption Spectroscopy | Kinetics of intermediate formation and decay | Elucidating the mechanism of esterification and subsequent reactions. |

| Time-Resolved Infrared Spectroscopy | Changes in specific bond vibrations over time | Studying the reactivity of the allyl and oxalate functional groups. |

| Time-Correlated Single Photon Counting | Fluorescence lifetimes | Investigating potential photophysical properties or use in chemiluminescent systems. fiveable.me |

Rational Design of Tailored Catalytic Systems for Specific Transformations

The efficiency and selectivity of the synthesis and subsequent reactions of this compound are heavily dependent on the catalyst employed. The rational design of tailored catalytic systems offers the potential to precisely control these transformations osti.govacs.org.

For the synthesis of this compound, the development of catalysts that can selectively promote the formation of the unsymmetrical diester is a key objective. This could involve the design of heterogeneous catalysts with specific pore sizes and surface functionalities that favor the sequential reaction of the two different alcohols cambridge.org. For instance, solid acid catalysts like sulfated zirconia have shown promise in esterification reactions, and their activity can be tuned by controlling properties such as sulfur content and calcination temperature mdpi.com. The use of such solid catalysts would also simplify product purification, as the catalyst can be easily removed by filtration.

Beyond its synthesis, the functional groups of this compound open up possibilities for various catalytic transformations. The allyl group can undergo a wide range of reactions, and catalysts can be designed to selectively target this moiety. For example, specific catalysts could be developed for the selective hydrogenation, epoxidation, or hydroformylation of the allyl double bond without affecting the oxalate ester core. Similarly, the oxalate group can be a substrate for catalytic reactions, such as selective reduction to glycols or cross-coupling reactions researchgate.netchinesechemsoc.org. The design of catalysts that can differentiate between the two ester linkages within the oxalate core could lead to highly selective transformations.

Table 3: Examples of Tailored Catalytic Systems for this compound

| Transformation | Catalyst Type | Desired Outcome |

| Synthesis | Shape-selective solid acid catalyst | High yield of this compound with minimal byproducts. |

| Allyl Group Modification | Homogeneous or heterogeneous transition metal catalyst | Selective functionalization of the C=C bond. |

| Oxalate Core Reduction | Ruthenium or other noble metal complexes | Selective reduction to ethylene (B1197577) glycol or other diols. researchgate.net |

| Cross-Coupling | Photoredox nickel dual catalysis | Formation of new C-C bonds at the oxalate position. chinesechemsoc.org |

The development of such tailored catalysts will rely heavily on a deep understanding of the reaction mechanisms and the structure-reactivity relationships of this compound.

Exploration of Structure-Reactivity Relationships in Advanced Organic Synthesis

The long octadecyl chain is expected to exert significant steric and electronic effects on the reactivity of the adjacent ester group and the more distant allyl group. Studies on other long-chain esters have shown that the alkyl chain length can influence the rate of esterification, with longer chains sometimes leading to decreased reactivity due to steric hindrance rsc.orgrsc.org. Investigating this relationship for this compound would provide valuable insights into the interplay between the hydrophobic chain and the reactive centers of the molecule. The octadecyl chain will also dominate the molecule's solubility and physical properties, which in turn affects reaction kinetics and the choice of solvents and catalysts.

The allyl group introduces a site of unsaturation that can participate in a wide array of reactions, including radical and transition-metal-catalyzed processes. The reactivity of this allyl group may be modulated by the electron-withdrawing nature of the adjacent oxalate moiety. Comparative studies with other allyl esters could help to quantify this effect.

The oxalate diester core itself has a unique reactivity profile. The two ester groups are electronically coupled, which can influence their susceptibility to nucleophilic attack. The relative reactivity of the two ester linkages—one connected to a primary alkyl chain and the other to an allylic group—is an interesting area for investigation.

Table 4: Key Structural Features and Their Potential Impact on Reactivity

| Structural Feature | Potential Influence on Reactivity |

| Octadecyl Chain | Steric hindrance at the adjacent ester group; influences solubility and physical properties. rsc.org |

| Allyl Group | Site for addition, polymerization, and other reactions; reactivity influenced by the oxalate core. |

| Oxalate Diester Core | Electronic communication between ester groups; potential for selective reactions at one ester site. |

By systematically studying the reactions of this compound and comparing its reactivity to that of related model compounds (e.g., diallyl oxalate, dioctadecyl oxalate, allyl acetate, and octadecyl acetate), a comprehensive picture of its structure-reactivity relationships can be developed.

Synergy between Experimental and Computational Methodologies for Predictive Research

The complexity of the reactions involving this compound makes a purely experimental approach to understanding its behavior both time-consuming and resource-intensive. The synergy between experimental and computational methodologies offers a powerful strategy for predictive research, accelerating the discovery and optimization of synthetic routes and applications nih.govrsc.orgrsc.org.

Computational chemistry, particularly density functional theory (DFT), can be used to model the reaction mechanisms of the synthesis and transformations of this compound rsc.orgresearchgate.net. These calculations can provide detailed information about the structures and energies of reactants, transition states, and intermediates, helping to elucidate reaction pathways and predict the most favorable conditions rsc.org. For example, computational studies can be used to screen potential catalysts for the selective synthesis of this compound, predicting their activity and selectivity before they are synthesized and tested in the lab bohrium.comnih.gov.

Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions mit.eduacs.orgacs.org. By training models on large datasets of chemical reactions, it is possible to predict the major products of a reaction, suggest suitable catalysts and solvents, and even propose entire synthetic routes nih.govmdpi.commdpi.com. Such predictive models could be applied to the reactions of this compound to guide experimental work and reduce the number of trial-and-error experiments required.

The true power of this approach lies in the iterative feedback loop between experiment and computation. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments scispace.commdpi.com. This synergistic approach can lead to a much deeper and more rapid understanding of the chemistry of this compound than either method could achieve alone.

Q & A

What are the recommended laboratory methods for synthesizing allyl octadecyl oxalate, and how can purity be ensured?

Answer:

The synthesis of this compound typically involves esterification between oxalic acid derivatives (e.g., oxalyl chloride) and allyl alcohol/octadecanol. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods improve esterification efficiency.

- Purification : Use column chromatography or recrystallization to remove unreacted monomers or byproducts.

- Characterization : Confirm purity via nuclear magnetic resonance (NMR) spectroscopy for structural validation and gas chromatography (GC) for quantifying residual solvents .

- Controlled conditions : Maintain anhydrous environments to prevent hydrolysis, as moisture can degrade ester bonds .

What advanced characterization techniques are critical for analyzing the structural and thermal properties of this compound?

Answer:

- Differential scanning calorimetry (DSC) : Measures phase transition temperatures and enthalpy changes, critical for thermal energy storage applications .

- Fourier-transform infrared (FTIR) spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹) and monitors reaction progress .

- Thermogravimetric analysis (TGA) : Assesses thermal stability by tracking mass loss under controlled heating rates. Discrepancies in reported stability data may arise from varying heating rates or sample purity .

How should researchers design experiments to evaluate this compound’s performance as a phase change material (PCM)?

Answer:

- Cyclic stability testing : Subject the compound to repeated melting/solidification cycles while monitoring latent heat retention via DSC .

- Composite formulation : Embed the ester in porous matrices (e.g., silica aerogels) to prevent leakage and enhance thermal conductivity. Characterize composite morphology using scanning electron microscopy (SEM) .

- Data validation : Compare results with computational models (e.g., density functional theory for enthalpy predictions) to resolve contradictions in thermal properties .

How can fluorescence spectrophotometry be applied to study the adsorption behavior of this compound in hydrophobic polymer systems?

Answer:

- Critical association concentration (CAC) determination : Use pyrene as a fluorescent probe; a shift in emission spectra indicates micelle formation or adsorption onto hydrophobic surfaces .

- Kinetic studies : Monitor fluorescence intensity over time to quantify adsorption rates on substrates like silica or rock surfaces (relevant for retarded acid applications) .

- Data interpretation : Correlate CAC values with polymer chain length and octadecyl group interactions to optimize adsorption efficiency .

What factors contribute to contradictions in reported thermal stability data for this compound, and how can they be addressed?

Answer:

- Purity variations : Trace solvents or unreacted alcohols can lower decomposition temperatures. Use GC-MS to verify purity .

- Methodological differences : Standardize heating rates (e.g., 10°C/min in TGA) and sample masses across studies .

- Environmental controls : Conduct experiments under inert atmospheres (N₂ or Ar) to avoid oxidative degradation .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Waste management : Neutralize acidic byproducts before disposal. Avoid drain disposal; instead, collect waste in labeled containers for incineration .